

# Spectroscopic Data for 7-Bromoquinolin-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: 7-Bromoquinolin-3-amine

Cat. No.: B594695

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **7-Bromoquinolin-3-amine**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are also detailed.

## Molecular Structure and Properties

**7-Bromoquinolin-3-amine** is a heterocyclic aromatic compound with the molecular formula  $C_9H_7BrN_2$ . The structure consists of a quinoline core with a bromine atom substituted at the 7-position and an amine group at the 3-position. The molecular weight of this compound is approximately 223.07 g/mol .[1]

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **7-Bromoquinolin-3-amine**. These predictions are derived from the known spectroscopic data of related compounds, including 3-aminoquinoline, 7-bromoquinoline, and other substituted quinolines.[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**$^1H$  NMR (Proton NMR):** The  $^1H$  NMR spectrum is expected to show distinct signals for the five aromatic protons and the two amine protons. The chemical shifts are influenced by the

electron-donating effect of the amino group and the electron-withdrawing effect of the bromine atom and the quinoline nitrogen.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **7-Bromoquinolin-3-amine**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-2	~8.6 - 8.8	s
H-4	~7.2 - 7.4	s
H-5	~7.9 - 8.1	d
H-6	~7.4 - 7.6	dd
H-8	~8.0 - 8.2	d
-NH <sub>2</sub>	~4.5 - 5.5	br s

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are referenced to TMS ( $\delta = 0.00$  ppm). Predicted values are based on data from analogous compounds.[\[2\]](#)

$^{13}\text{C}$  NMR (Carbon-13 NMR): The  $^{13}\text{C}$  NMR spectrum is predicted to show nine distinct signals for the carbon atoms of the quinoline ring.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **7-Bromoquinolin-3-amine**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~145 - 148
C-3	~138 - 142
C-4	~118 - 122
C-4a	~127 - 130
C-5	~128 - 131
C-6	~129 - 132
C-7	~120 - 124
C-8	~126 - 129
C-8a	~146 - 149

Chemical shifts are referenced to TMS ( $\delta = 0.00$  ppm). Predicted values are based on data from analogous compounds.[\[2\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands for **7-Bromoquinolin-3-amine**

Functional Group	Vibration	Predicted Wavenumber (cm <sup>-1</sup> )
N-H (Amine)	Asymmetric & Symmetric Stretch	3450 - 3250 (two bands)
C-H (Aromatic)	Stretch	3100 - 3000
C=C, C=N (Aromatic)	Stretch	1620 - 1450
N-H (Amine)	Bend	1650 - 1580
C-N	Stretch	1335 - 1250
C-Br	Stretch	700 - 500

Predicted values are based on typical IR absorptions for aromatic amines and bromo-aromatic compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the isotopic pattern of bromine.

Table 4: Predicted Mass Spectrometry Data for **7-Bromoquinolin-3-amine**

m/z	Ion	Comments
222/224	[M] <sup>+</sup>	Molecular ion peak, showing the characteristic M and M+2 isotopic pattern for a compound with one bromine atom in an approximate 1:1 ratio.
143	[M - Br] <sup>+</sup>	Fragment corresponding to the loss of the bromine atom.
116	[C <sub>8</sub> H <sub>6</sub> N] <sup>+</sup>	Further fragmentation, possibly loss of HCN from the quinoline fragment.

$m/z$  = mass-to-charge ratio. Predicted fragmentation is based on the principles of mass spectrometry for similar structures.[\[2\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

### NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample for  $^1\text{H}$  NMR and 20-30 mg for  $^{13}\text{C}$  NMR.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

### IR Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Background Spectrum:** A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
- **Sample Spectrum:** The sample is placed in the spectrometer, and the spectrum is recorded.

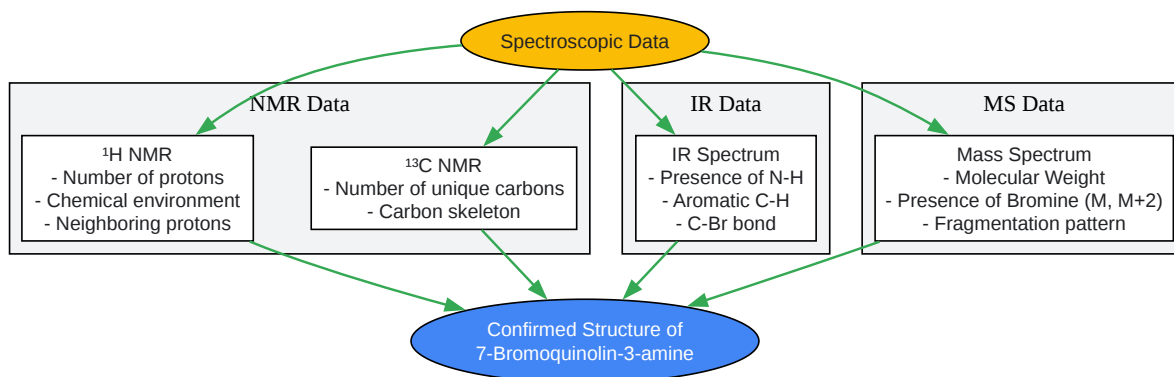
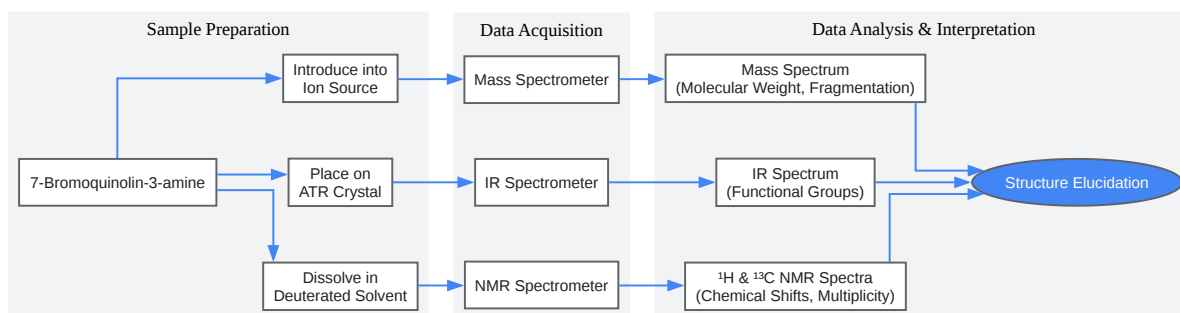
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

## Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds, which bombards the sample with high-energy electrons to create a molecular ion and fragment ions. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative abundance versus  $m/z$ .

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic data in structure elucidation.



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## References

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